molecular formula C19H26N2S B12513585 8-[(Methylsulfanyl)methyl]-6-propylergoline

8-[(Methylsulfanyl)methyl]-6-propylergoline

Cat. No.: B12513585
M. Wt: 314.5 g/mol
InChI Key: YEHCICAEULNIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pergolide is an ergoline-based dopamine receptor agonist that was initially developed for the treatment of Parkinson’s disease. It acts on dopamine receptors to increase receptor activity, which is crucial for managing symptoms of Parkinson’s disease. Pergolide was patented in 1978 and approved for medical use in 1989. it was withdrawn from the U.S. market in 2007 due to concerns about its association with valvular heart disease. Despite this, pergolide is still used in veterinary medicine, particularly for treating pituitary pars intermedia dysfunction (PPID) in horses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pergolide is synthesized from lysergic acid, which is an ergot alkaloid. The synthesis involves multiple steps:

    Conversion of Lysergic Acid: Lysergic acid is converted into D-6-n-propyl-8β-hydroxymethylergoline.

    Derivatization: The hydroxy group is derivatized with methanesulfonyl chloride.

    Reaction with Sodium Thiomethoxide: This step produces pergolide

Industrial Production Methods

The industrial production of pergolide involves similar steps but is optimized for yield and safety. The process can be carried out without isolating most intermediates, making it convenient and efficient. The final product, pergolide mesylate, is highly pure and suitable for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Pergolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of pergolide .

Scientific Research Applications

Pergolide has been extensively studied for its applications in various fields:

Mechanism of Action

Pergolide acts as an agonist of dopamine D2 and D1 receptors, as well as serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C). It stimulates centrally-located dopaminergic receptors, resulting in various pharmacologic effects. The activation of these receptors helps alleviate symptoms of Parkinson’s disease by increasing dopamine receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pergolide is unique due to its high affinity for both D1 and D2 dopamine receptors, making it one of the most potent D1 receptor agonists available. its use is limited due to the risk of valvular heart disease .

Properties

IUPAC Name

9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860818
Record name 8-[(Methylsulfanyl)methyl]-6-propylergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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